molecular formula C15H17ClN4OS B14945684 1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B14945684
M. Wt: 336.8 g/mol
InChI Key: GRDAJYRTANTXAI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C15H17ClN4OS/c1-2-7-19-8-12-13(17-9-19)20(15(22)18-14(12)21)11-5-3-10(16)4-6-11/h3-6,17H,2,7-9H2,1H3,(H,18,21,22)

InChI Key

GRDAJYRTANTXAI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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